(3S)-3-(methoxymethyl)-1-methylpyrrolidine
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Overview
Description
(3S)-3-(methoxymethyl)-1-methylpyrrolidine is a chiral compound with a pyrrolidine ring substituted with a methoxymethyl group at the 3-position and a methyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-(methoxymethyl)-1-methylpyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-proline or its derivatives.
Formation of Pyrrolidine Ring: The pyrrolidine ring is formed through cyclization reactions, often involving nucleophilic substitution or condensation reactions.
Introduction of Substituents: The methoxymethyl group is introduced using reagents like methoxymethyl chloride under basic conditions. The methyl group at the 1-position can be introduced through alkylation reactions using methyl iodide or similar reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes:
Catalytic Hydrogenation: To achieve the desired stereochemistry.
Purification Techniques: Such as recrystallization or chromatography to obtain the pure enantiomer.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-(methoxymethyl)-1-methylpyrrolidine can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methoxymethyl chloride in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Can lead to the formation of ketones or carboxylic acids.
Reduction: Typically results in the formation of alcohols.
Substitution: Produces various substituted pyrrolidines depending on the electrophile used.
Scientific Research Applications
(3S)-3-(methoxymethyl)-1-methylpyrrolidine has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: Serves as a building block for the synthesis of complex molecules.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Industrial Applications: Utilized in the production of fine chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of (3S)-3-(methoxymethyl)-1-methylpyrrolidine involves its interaction with specific molecular targets. These interactions can include:
Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.
Receptor Binding: Interaction with cellular receptors, leading to modulation of signaling pathways.
Pathways Involved: The compound may affect pathways related to neurotransmission, metabolism, or cell signaling.
Comparison with Similar Compounds
Similar Compounds
(3S)-3-(Methoxymethyl)morpholine: Similar structure with a morpholine ring instead of a pyrrolidine ring.
(1S,3S)-1-bromo-3-[3-(methoxymethyl)phenoxy]spiro[3.4]octane: Contains a spirocyclic structure with a methoxymethyl group.
Uniqueness
(3S)-3-(methoxymethyl)-1-methylpyrrolidine is unique due to its specific stereochemistry and substitution pattern, which can impart distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C7H15NO |
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Molecular Weight |
129.20 g/mol |
IUPAC Name |
(3S)-3-(methoxymethyl)-1-methylpyrrolidine |
InChI |
InChI=1S/C7H15NO/c1-8-4-3-7(5-8)6-9-2/h7H,3-6H2,1-2H3/t7-/m0/s1 |
InChI Key |
OKNHPLAISBUQCL-ZETCQYMHSA-N |
Isomeric SMILES |
CN1CC[C@@H](C1)COC |
Canonical SMILES |
CN1CCC(C1)COC |
Origin of Product |
United States |
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